![molecular formula C11H21N B2970980 (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287344-20-9](/img/structure/B2970980.png)
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine, also known as SR-13, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. SR-13 is a bicyclic amine that exhibits unique properties, including high lipophilicity and low molecular weight, which make it an attractive candidate for drug discovery and development. In
Wirkmechanismus
The mechanism of action of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In inflammation, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine inhibits the NF-κB pathway, which is a key regulator of pro-inflammatory cytokines. In neurodegenerative disorders, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. In cancer cells, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine induces apoptosis and cell cycle arrest, which leads to inhibition of cell growth and proliferation. In inflammation, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine inhibits the production of pro-inflammatory cytokines, which reduces inflammation. In neurodegenerative disorders, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine reduces oxidative stress and inflammation, which leads to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has several advantages for lab experiments, including its high lipophilicity and low molecular weight, which make it an attractive candidate for drug discovery and development. (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine. One direction is to further elucidate the mechanism of action of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine, particularly in cancer cells and neurodegenerative disorders. Another direction is to explore the potential of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of novel formulations of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine that improve its solubility and bioavailability could enhance its therapeutic potential.
Synthesemethoden
The synthesis of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine involves a multi-step process that begins with the reaction of 3-pentanone with cyclopropane carboxylic acid to form a bicyclo[1.1.1]pentane intermediate. The intermediate is then reacted with methylamine to form the final product, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine. The synthesis method has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common underlying factor in many diseases, and (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-3-9(4-2)11-5-10(6-11,7-11)8-12/h9H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMVCCAVKIEGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C12CC(C1)(C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.